molecular formula C11H14F2N2O2 B13218186 Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13218186
M. Wt: 244.24 g/mol
InChI Key: CHWIDIHWZJAFHI-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a difluoromethyl group at position 2 and an ethyl ester at position 2. The imidazo[1,2-a]pyridine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . The difluoromethyl group enhances electronegativity and metabolic stability compared to alkyl or aryl substituents, while the ethyl ester contributes to balanced lipophilicity, facilitating membrane permeability in drug discovery contexts.

Properties

IUPAC Name

ethyl 2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2/c1-2-17-11(16)9-8(10(12)13)14-7-5-3-4-6-15(7)9/h10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWIDIHWZJAFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1CCCC2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-aminopyridine with ethyl 2-bromoacetate to form an intermediate, which is then subjected to cyclization and fluorination reactions to introduce the difluoromethyl group . The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Effects at Position 2

The substituent at position 2 significantly influences electronic properties, steric bulk, and metabolic stability. Key comparisons include:

Compound Name Substituent (Position 2) Electronic Nature Molecular Weight (g/mol) Key Properties
Ethyl 2-(difluoromethyl)-imidazopyridine-3-carboxylate Difluoromethyl (CF2H) Highly electronegative 256.25 (calculated) Enhanced metabolic stability, moderate lipophilicity
Ethyl 2-(propan-2-yl)-imidazopyridine-3-carboxylate Isopropyl (C3H7) Electron-donating 236.31 (C13H20N2O2) Increased lipophilicity, steric bulk
Methyl 2-cyclopropyl-imidazopyridine-3-carboxylate Cyclopropyl (C3H5) Moderately electronegative 206.24 (C11H14N2O2) Compact substituent, improved solubility
2-(Trifluoromethyl)-imidazopyridine-8-carboxylic acid Trifluoromethyl (CF3) Extremely electronegative 234.18 (C9H9F3N2O2) High acidity, potential for hydrogen bonding

Key Findings :

  • Electronegativity : The difluoromethyl group (CF2H) offers intermediate electronegativity between trifluoromethyl (CF3) and alkyl groups, balancing reactivity and stability .
  • Lipophilicity : Isopropyl and cyclopropyl substituents increase lipophilicity compared to fluorinated groups, which may enhance blood-brain barrier penetration .
  • Metabolic Stability : Fluorinated groups (CF2H, CF3) reduce oxidative metabolism, extending half-life in vivo compared to alkyl analogs .

Ester Group Variations

The ester moiety at position 3 affects solubility and pharmacokinetics:

Compound Name Ester Group Molecular Formula Boiling Point/Solubility Trends
Ethyl 2-(difluoromethyl)-imidazopyridine-3-carboxylate Ethyl (COOEt) C12H14F2N2O2 Moderate solubility in polar organic solvents
Methyl 2-cyclopropyl-imidazopyridine-3-carboxylate Methyl (COOMe) C11H14N2O2 Higher aqueous solubility due to smaller ester

Key Findings :

  • Ethyl esters generally exhibit higher lipophilicity than methyl esters, favoring passive diffusion across biological membranes .
  • Methyl esters may improve water solubility, advantageous for intravenous formulations .

Core Heterocycle Modifications

Replacing the pyridine ring with pyrimidine alters hydrogen-bonding capacity and aromaticity:

Compound Name Core Structure Key Differences
Ethyl 2-(difluoromethyl)-imidazopyridine-3-carboxylate Imidazo[1,2-a]pyridine Pyridine ring: Basic nitrogen at position 1
5-Ethyl-2,6-dimethyl-imidazopyrimidine Imidazo[1,2-a]pyrimidine Pyrimidine ring: Two nitrogen atoms, increased polarity

Key Findings :

  • Pyridine cores are less polar, favoring hydrophobic binding pockets .

Biological Activity

Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including relevant research findings and case studies.

  • Chemical Formula : C₉H₈F₂N₃O₂
  • Molecular Weight : 215.18 g/mol
  • CAS Number : 1699543-32-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, which is crucial for modulating biological pathways. This compound has been shown to exhibit anti-inflammatory and anticancer properties through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways.
  • Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is critical for preventing tumor proliferation.

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits strong anti-inflammatory effects:

  • In Vivo Studies : In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound significantly reduced swelling compared to control groups.
  • Mechanistic Insights : Histopathological evaluations showed minimal degenerative changes in vital organs, suggesting a favorable safety profile alongside its therapeutic effects .

Anticancer Activity

The compound has also been evaluated for its potential anticancer properties:

  • In Vitro Studies : Various cancer cell lines (e.g., A549 lung cancer cells, MCF-7 breast cancer cells) were treated with the compound, showing IC₅₀ values in the low micromolar range. It effectively inhibited cell proliferation and induced apoptosis .
  • Mechanism of Action : The compound's ability to interfere with tubulin polymerization was highlighted in studies where it arrested the cell cycle and promoted pro-apoptotic signaling pathways .

Study 1: Anti-inflammatory Efficacy

A recent study evaluated the anti-inflammatory efficacy of this compound in a rat model. The results showed:

  • Dose-dependent Reduction in Edema : At doses of 10 mg/kg and 20 mg/kg, significant reductions in paw edema were observed.
  • Histopathological Safety Assessment : Organs such as the liver and kidneys showed no significant pathological changes post-treatment .

Study 2: Anticancer Activity

Another study focused on the anticancer effects of this compound against various cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism
A5493.46Tubulin polymerization inhibition
MCF-74.22Apoptosis induction
HCT-1165.33Cell cycle arrest

The study concluded that this compound holds promise as a potential therapeutic agent for cancer treatment .

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